2-Cyclopropylisonicotinoyl chloride

Description

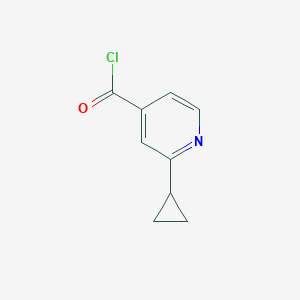

2-Cyclopropylisonicotinoyl chloride is a specialized acyl chloride derivative featuring a pyridine ring substituted with a cyclopropyl group at the 2-position and a carbonyl chloride moiety. This compound is of interest in organic synthesis, particularly in the preparation of amides, esters, or other derivatives via nucleophilic substitution. Its cyclopropyl group confers unique steric and electronic properties, influencing reactivity and stability compared to simpler pyridine-based acyl chlorides.

Properties

IUPAC Name |

2-cyclopropylpyridine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-9(12)7-3-4-11-8(5-7)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTXLHBTPJNODJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopropylisonicotinoyl chloride can be synthesized through the reaction of 2-cyclopropylisonicotinic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of thionyl chloride or other chlorinating agents to convert carboxylic acids to their corresponding acyl chlorides. The process is typically carried out in large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylisonicotinoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-cyclopropylisonicotinic acid and hydrochloric acid.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base like pyridine to neutralize the generated hydrochloric acid.

Hydrolysis: Water or aqueous solutions are used, typically under ambient conditions.

Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

2-Cyclopropylisonicotinic Acid: Formed from hydrolysis.

Scientific Research Applications

2-Cyclopropylisonicotinoyl chloride is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In the study of enzyme inhibitors and receptor ligands, where it serves as a precursor for bioactive compounds.

Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropylisonicotinoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of various derivatives, which can interact with biological targets such as enzymes and receptors. The molecular pathways involved depend on the specific derivative formed and its intended application .

Comparison with Similar Compounds

Functional Group and Substituent Analysis

The following table highlights key differences between 2-cyclopropylisonicotinoyl chloride and analogous compounds from the provided evidence:

Key Observations :

- Heterocyclic vs. Aliphatic Backbones: While this compound features a pyridine ring, analogs like 2-chloro-6-methylpyrimidine-4-carboxylic acid (pyrimidine) and quinoline derivatives (e.g., 4-chloro-6-methoxyquinolin-8-amine, CAS: 266336-49-6) exhibit distinct aromatic systems, altering electronic properties and reactivity .

- Functional Groups : The acyl chloride group in the target compound contrasts with sulfonyl chloride (in 2-cyclopropyl-2-ethoxyethane-1-sulfonyl chloride) and carboxylic acid (in 2-chloro-6-methylpyrimidine-4-carboxylic acid). Acyl chlorides are typically more reactive toward nucleophiles than sulfonyl chlorides due to differences in leaving-group stability .

Stability and Handling

- Hydrolytic Sensitivity: Acyl chlorides like this compound are highly moisture-sensitive, necessitating anhydrous storage. This contrasts with sulfonyl chlorides (e.g., 2-cyclopropyl-2-ethoxyethane-1-sulfonyl chloride), which are marginally more stable but still require careful handling .

- Thermal Stability: Aminoethyl chlorides (e.g., 2-(N,N-Diisopropylamino)ethyl chloride) may decompose at elevated temperatures, releasing HCl, whereas pyridine-based acyl chlorides are typically more thermally stable due to aromatic stabilization .

Biological Activity

2-Cyclopropylisonicotinoyl chloride is a heterocyclic organic compound with the chemical formula CHClNO. It is primarily known for its reactivity as an acyl chloride, making it a valuable intermediate in various synthetic applications, particularly in medicinal chemistry and biological studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound can be synthesized through the reaction of 2-cyclopropylisonicotinic acid with thionyl chloride (SOCl). The synthesis typically involves refluxing the acid in dichloromethane with thionyl chloride added dropwise. This method effectively converts the carboxylic acid into its corresponding acyl chloride, which is crucial for further chemical reactions.

Key Reactions

- Nucleophilic Substitution : The compound readily reacts with nucleophiles such as amines and alcohols to form amides and esters.

- Hydrolysis : In the presence of water, it hydrolyzes to yield 2-cyclopropylisonicotinic acid and hydrochloric acid.

- Reduction : It can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH).

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biological macromolecules. The chloroacetyl group in this compound can interact with nucleophilic sites on proteins and nucleic acids, leading to various biological effects:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including kinases and proteases, which are crucial in cellular signaling pathways .

- Interaction with DNA/RNA : It may bind to nucleic acids, affecting their replication and transcription processes.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant biological activity, particularly in cancer therapy and as an enzyme inhibitor. Its unique structural features contribute to its potential as a therapeutic agent.

Case Studies

- Inhibition of CLK Kinases : Studies have shown that compounds similar to this compound can inhibit cdc2-like kinases (CLKs), which are implicated in cancer progression. Inhibition of CLK activity has been linked to reduced cancer cell growth, making it a promising target for cancer therapies .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, potentially targeting pathogens resistant to conventional treatments .

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.